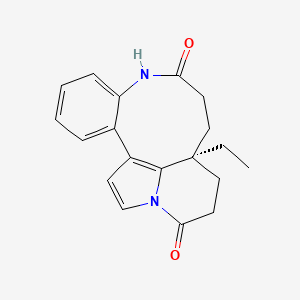
Rhazinicine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhazinicine is a natural product found in Kopsia singapurensis with data available.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
Rhazinicine is part of the rhazinilam family of alkaloids, which are characterized by a complex tetracyclic structure that includes a tetrahydroindolizine core. This structure is notable for its axial chirality and has been the subject of various total synthesis efforts due to its challenging synthetic nature. The compound exhibits a unique arrangement of functional groups that contribute to its biological activity, particularly in relation to microtubule dynamics.
Synthesis of this compound
The synthesis of this compound has been approached through various methodologies, with significant advancements in metal-catalyzed strategies. Notably, researchers have employed gold-catalyzed cascade reactions and C-H bond activation techniques to construct the complex molecular framework of this compound efficiently.
Table 1: Summary of Synthesis Methods for this compound
Biological Activities
This compound exhibits promising biological activities, particularly as an antitumor agent. Its mechanism of action is primarily attributed to its ability to disrupt microtubule dynamics, similar to established chemotherapeutic agents like taxol and vinblastine.
Antitumor Activity
Research indicates that this compound can inhibit both the assembly and disassembly of microtubules in vitro, leading to cytotoxic effects on various cancer cell lines at low micromolar concentrations. Its ability to induce abnormal tubulin spirals and stabilize microtubules presents a compelling case for its further development as an anticancer drug candidate.
| Activity Type | Effect | Concentration Range | References |
|---|---|---|---|
| Antitumor | Inhibition of microtubule dynamics | Low micromolar | |
| Cytotoxicity | Induces cell death in cancer cell lines | Low micromolar |
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound, contributing to its profile as a potential therapeutic agent.
- Case Study 1: A study demonstrated the total synthesis of racemic this compound using a palladium-catalyzed reaction, showcasing an efficient pathway that could be adapted for analog development .
- Case Study 2: Another research effort focused on the biological evaluation of synthesized this compound analogs, revealing enhanced activity compared to the parent compound, suggesting avenues for further optimization .
Eigenschaften
Molekularformel |
C19H20N2O2 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(12S)-12-ethyl-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(19),2,4,6,17-pentaene-9,15-dione |
InChI |
InChI=1S/C19H20N2O2/c1-2-19-10-7-16(22)20-15-6-4-3-5-13(15)14-9-12-21(18(14)19)17(23)8-11-19/h3-6,9,12H,2,7-8,10-11H2,1H3,(H,20,22)/t19-/m0/s1 |
InChI-Schlüssel |
TXWKUWXSHGUINF-IBGZPJMESA-N |
SMILES |
CCC12CCC(=O)NC3=CC=CC=C3C4=C1N(C=C4)C(=O)CC2 |
Isomerische SMILES |
CC[C@@]12CCC(=O)NC3=CC=CC=C3C4=C1N(C=C4)C(=O)CC2 |
Kanonische SMILES |
CCC12CCC(=O)NC3=CC=CC=C3C4=C1N(C=C4)C(=O)CC2 |
Synonyme |
rhazinicine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















